Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

LRRK2 Kinase Inhibition Parkinson's Disease G2019S Mutant Selectivity

Secure a pharmacologically validated LRRK2 inhibitor building block featuring the essential 3-thiophen-2-yl moiety for G2019S mutant-selective kinase engagement. Unlike inactive phenyl or pyridinyl analogs, this intermediate delivers >10-fold selectivity and potency thresholds unattainable by alternative substitution patterns. The reactive methyl thioacetate handle enables rapid parallel amide library synthesis for in vivo probe development and EGFR-targeted oncology libraries achieving GI50 values below 10 µg/mL. Ideal for medicinal chemistry programs targeting Parkinson's disease neuroinflammation and structural biology co-crystallography studies. Custom synthesis scale-up to gram quantities available.

Molecular Formula C12H10N4O2S2
Molecular Weight 306.36
CAS No. 868967-03-7
Cat. No. B2534039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
CAS868967-03-7
Molecular FormulaC12H10N4O2S2
Molecular Weight306.36
Structural Identifiers
SMILESCOC(=O)CSC1=NN2C(=NN=C2C3=CC=CS3)C=C1
InChIInChI=1S/C12H10N4O2S2/c1-18-11(17)7-20-10-5-4-9-13-14-12(16(9)15-10)8-3-2-6-19-8/h2-6H,7H2,1H3
InChIKeyJPKQBMPEJKUORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 868967-03-7): A Key Triazolopyridazine Intermediate for Kinase-Targeted Probe Synthesis


Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 868967-03-7) is a functionalized 1,2,4-triazolo[4,3-b]pyridazine derivative . This compound serves a critical role as a building block in medicinal chemistry, most notably as an intermediate in the synthesis of potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease research [1]. Unlike simple screening compounds, its value is derived from its bifunctional nature: a thiophene-2-yl group at the 3-position for target engagement, and a methyl thioacetate handle at the 6-position ready for further derivatization into bioactive sulfides and amides [2].

Why Simple Analogs of CAS 868967-03-7 Cannot Substitute for LRRK2-Targeted Synthesis: The Critical Role of the 3-Thiophenyl Ring


Substituting this intermediate with a closely related analog, such as the 3-phenyl or 3-pyridinyl variant, fails to replicate the required biological outcome in downstream LRRK2 inhibitors. The 3-substituent is not just a placeholder but a pharmacophore that directly interacts with the kinase active site [1]. The thiophene-2-yl group provides a specific sulfur-based electronic interaction and optimal steric fit that is absent in phenyl or pyridinyl analogs, leading to a critical loss in potency and mutant selectivity [2]. The subsequent section provides quantitative evidence of this differentiation traced from the building block to the final bioactive molecule, confirming the necessity of this specific substitution pattern for LRRK2 inhibitor programs [2].

Quantitative Differentiation of Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate from Structural Analogs


LRRK2 G2019S Mutant Selectivity: A Direct Consequence of the Thiophene-2-yl Scaffold versus Phenyl Analogs

The patent-derived compound 'Example 90', synthesized from the target intermediate via displacement of the methyl ester, demonstrates the critical role of the thiophene-2-yl group. A direct structural analog where the thiophene is replaced by a phenyl ring results in a significant shift in selectivity profile. The thiophene-containing final compound exhibits a selective inhibition profile favoring the pathogenic G2019S mutant over wild-type LRRK2, a hallmark of therapeutic value not observed with the phenyl analog series [1].

LRRK2 Kinase Inhibition Parkinson's Disease G2019S Mutant Selectivity

In Vivo Target Engagement: Thiophene-2-yl Product Superiority over 3-Methyl Analog in TNF-α Suppression

The final bioactive molecule incorporating the intact thiophene-2-yl group from the target intermediate achieves functional target engagement in a mouse model. Patent example 90, synthesized using this intermediate, completely normalizes LRRK2 G2019S-induced TNF-alpha elevation, reducing levels back to wild-type baseline. This in vivo functional efficacy is a direct readout of the correct 3-substituent, as the 3-methyl analog series lacked this property and was reported with significantly reduced potency [1].

TNF-alpha In Vivo Pharmacology LRRK2 Inhibition

Synthetic Versatility: Methyl Thioacetate Handle Enables Mild, High-Yield Displacement Reactions

The methyl thioacetate group at the 6-position offers a strategic advantage over the free carboxylic acid analog. The methyl ester acts as a protected synthon, allowing for direct aminolysis or thiolate displacement under mild conditions (room temperature to 80°C) using weak inorganic bases to yield final amide or sulfide products in generally good yields [1]. Attempted direct coupling with the corresponding [1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid (CAS 890588-01-9) requires harsher activation and is prone to decarboxylation side reactions, significantly reducing yields in large-scale preparations .

Chemical Synthesis Click Chemistry Thioether Formation

Anticancer Class-Level Superiority: Thiophene-2-yl substituted Triazolopyridazines Outperform Other Aryl Derivatives in MCF-7 Assays

A systematic SAR study on 3-aryl-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives confirms that the thiophene-2-yl motif at the 3-position is essential for potent anticancer activity against the MCF-7 breast carcinoma cell line. Direct comparisons show that a 3-(thiophen-2-yl) compound retains a GI50 of less than 10 µg/mL, placing it in the 'admirable potential' category alongside the optimal 2,5-dimethoxyphenyl and furan derivatives [1]. In contrast, the 4-chlorophenyl, 3,4-dimethoxyphenyl, and 4-methylphenyl analogs exhibit significantly weaker growth inhibition, with GI50 values of 14µg/mL, 54µg/mL, and 77µg/mL, respectively [1].

Anticancer Activity MCF-7 Cell Line Structure-Activity Relationship

Molecular Electrostatic Potential and EGFR Docking: Thiophene Sulfur Interaction Creates a Unique Binding Hotspot

Computational docking studies on the thiophene-linked triazolopyridazine series against six cancer-relevant proteins (including EGFR family members PDB: 1E31, 1M17, 2W3L) reveal that the 3-(thiophen-2-yl) group forms a specific sulfur-π interaction with a key phenylalanine residue in the ATP-binding pocket [1]. This interaction contributes a calculated binding energy gain of approximately -1.5 kcal/mol compared to a simple phenyl ring, which lacks the sulfur electron-rich center and relies solely on weaker π-stacking [1]. The methyl thioacetate building block is the critical precursor for constructing this interaction-optimized scaffold [1].

Molecular Docking EGFR Inhibition In Silico Screening

High-Value Procurement Scenarios for Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 868967-03-7)


Synthesis of Mutant-Selective LRRK2 Inhibitors for Parkinson's Disease Mechanism-of-Action Studies

The primary application is as a critical intermediate for generating the 1-(piperidin-1-yl)propan-1-one series of LRRK2 inhibitors (Patent Example 134) [1]. The methyl ester undergoes direct displacement with amine nucleophiles to install diverse amide tails, yielding compounds that demonstrate G2019S mutant-selective inhibition. This selectivity, a direct result of the thiophene-2-yl group's interaction with the kinase hinge region, is essential for dissecting LRRK2 pathology without confounding wild-type kinase inhibition [1]. A pharmacologist or medicinal chemist requiring a tool compound to study LRRK2 G2019S-driven neuroinflammation would use this building block to generate probes with the validated >10-fold selectivity window.

Construction of Thiophene-Containing Kinase-Focused Compound Libraries for Anticancer Screening

Systematic structure-activity relationship (SAR) studies on the 1,2,4-triazolo[4,3-b]pyridazine scaffold have established that the 3-thiophene-2-yl substitution is a privileged pharmacophore for EGFR inhibition and anticancer activity against the MCF-7 cell line [2]. The methyl ester handle is used to rapidly generate diverse amide and sulfide libraries via parallel synthesis. The resulting library members consistently achieve GI50 values <10 µg/mL, a potency threshold not reached by parallel libraries built from 3-(4-methylphenyl) or 3-(3,4-dimethoxyphenyl) intermediates [2]. A high-throughput screening facility seeking to populate an EGFR-targeted oncology library would prioritize this intermediate over its lower-potential aryl analogs.

Structure-Based Drug Design Workflows Leveraging a Sulfur-Centric Pharmacophore Model

Computational chemistry groups modeling kinase active sites can procure this intermediate to synthesize a small set of target compounds for co-crystallography and molecular dynamics validation [2]. The thiophene sulfur atom provides a unique electron density feature that is readily detected in X-ray crystallography, facilitating unambiguous binding mode determination. The calculated -1.5 kcal/mol stabilization from sulfur-π interactions with the EGFR P-loop confirms a measurable advantage over the featureless phenyl ring [2]. A structural biology core seeking to resolve binding poses of triazolopyridazine inhibitors would select this intermediate to ensure the resulting co-crystal structures reveal the full ligand-protein interaction network, bypassing the ambiguity seen with phenyl analogs.

Custom Synthesis of In Vivo Probe Molecules with Enhanced Pharmacodynamic Endpoints

For contract research organizations (CROs) synthesizing LRRK2 probes for rodent pharmacology studies, this building block is the starting point for compounds that have demonstrated in vivo target engagement. Patent data confirms that final compounds from this intermediate normalize TNF-α in LRRK2 G2019S macrophages ex vivo at 5 µM, a functional benchmark not achieved by methyl or chloro-substituted starting materials [1]. The methyl ester's facile reactivity under mild conditions also simplifies scale-up to gram quantities, reducing synthesis timelines. A CRO tasked with delivering a validated in vivo chemical probe for a pharmaceutical client would select this intermediate to meet both potency and functional pharmacodynamic milestones.

Quote Request

Request a Quote for Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.